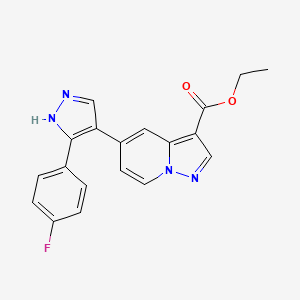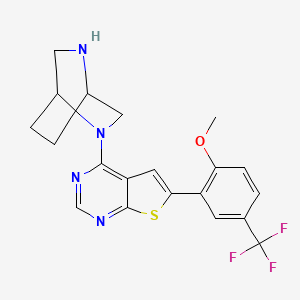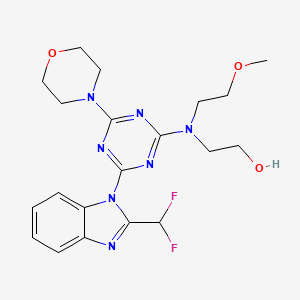
Imp2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMP2-IN-1 is a potent inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 (IMP2). This compound has shown significant efficacy in reducing the levels of IMP2 in various cell lines, including SW480 and Huh7 cells. This compound is primarily used in scientific research to study the role of IMP2 in various biological processes and diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IMP2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzaldehyde with a suitable amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various substituents to achieve the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
IMP2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
IMP2-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of IMP2 in cancer cell proliferation, migration, and invasion. .
Metabolic Disorders: this compound is used to investigate the role of IMP2 in metabolic disorders such as diabetes and obesity.
Neurobiology: this compound is used to explore the role of IMP2 in neural development and function.
Vergleich Mit ähnlichen Verbindungen
IMP2-IN-1 is unique in its high specificity and potency as an IMP2 inhibitor. Similar compounds include:
IMP1-IN-1: An inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 (IMP1), which has similar functions but different target messenger ribonucleic acids.
IMP3-IN-1: An inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 3 (IMP3), which also regulates messenger ribonucleic acid stability and translation but has distinct biological roles.
This compound stands out due to its specific inhibition of IMP2, making it a valuable tool for studying the unique functions of this protein in various biological processes and diseases .
Eigenschaften
Molekularformel |
C21H14F3NO4 |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
2-[(4-phenylbenzoyl)amino]-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C21H14F3NO4/c22-21(23,24)29-16-10-11-18(17(12-16)20(27)28)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
ACJZUAUURQGKNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10856908.png)


![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856924.png)
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856926.png)
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856936.png)
![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)




![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate](/img/structure/B10856979.png)


